3-Methoxy-2-naphthoyl chloride

Übersicht

Beschreibung

3-Methoxy-2-naphthoic acid is a naphthoic acid derivative . It can be prepared from 3-hydroxy-2-naphthoic acid, via methylation . It undergoes reduction under certain reaction conditions to afford 1,2,3,4-tetrahydro-2-naphthoic acid .

Synthesis Analysis

The synthesis of 3-Methoxy-2-naphthoyl chloride involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride in acetonitrile. The reaction mixture is refluxed at 70 °C overnight. The solvent is then evaporated in vacuo, and the 3-methoxy-2-naphthoyl chloride is dissolved in acetone .Molecular Structure Analysis

The molecular formula of 3-Methoxy-2-naphthoyl chloride is C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da .Chemical Reactions Analysis

3-Methoxy-2-naphthoic acid can undergo reduction to form 1,2,3,4-tetrahydro-2-naphthoic acid . In another reaction, 3-methoxy-2-naphthoic acid reacts with thionyl chloride to form 3-methoxy-2-naphthoyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-2-naphthoyl chloride is 220.654 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Solvolyses Studies

The solvolyses of naphthoyl chlorides, including 6-methoxy-2-naphthoyl chloride, have been studied in various solvents. These studies involve correlation analyses using the Grunwald–Winstein equations, revealing insights into the mechanisms of these reactions. Such research aids in understanding the solvent effects and the SN1-like character of these compounds (Liu, Hwang, & Chen, 2002).

Electrocatalytic Reduction

Research has been conducted on the electrocatalytic reduction of arylethyl chlorides, including 6-methoxy-2-naphthoyl chloride, at silver cathodes in the presence of carbon dioxide. This process is significant for the synthesis of important anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).

Iridium-Catalyzed Reactions

Studies show that 2-naphthoyl chlorides react with alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This research is crucial for the development of novel organic compounds and materials (Yasukawa, Satoh, Miura, & Nomura, 2002).

Synthesis of Urea Derivatives

Research on the synthesis of N-(Methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea involves the reaction of 2-hydroxy-3-naphthoyl chloride with methyl-substituted phenylureas. This contributes to the development of new chemical compounds with potential applications in various fields (Li-li, 2007).

Formation of Fluorescent Molecules

Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, synthesized using 6-methoxy-2-naphthoyl chloride, shows properties useful in studying the polarity of lipid bilayers in biological membranes. This research contributes to the understanding of biological processes and the development of novel fluorescent probes (Balo, Fernández, García-Mera, & López, 2000).

Safety And Hazards

3-Methoxy-2-naphthoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled or come into contact with skin and eyes. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Eigenschaften

IUPAC Name |

3-methoxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJOJJWSUHOTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

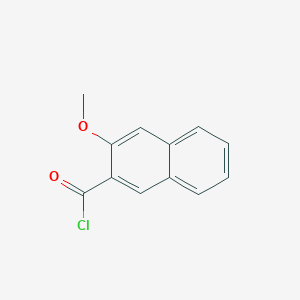

COC1=CC2=CC=CC=C2C=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-naphthoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)